Cas no 609-13-2 (Ethyl 2-bromo-3-oxobutanoate)

Ethyl 2-bromo-3-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-oxobutanoate
- Butanoic acid, 2-bromo-3-oxo-, ethyl ester
- ethyl 2-acetyl-2-bromoacetate
- 2-Bromo-3-oxobutyric acid ethyl ester
- 2-Bromo-3-oxo-butyric acid ethyl ester
- D97591
- SB37913
- 2-bromoacetoacetic acid ethyl ester
- NS-02311
- 2-Bromo-3-oxo-butyric acid ethyl ester; 2-Bromo-3-oxobutanoic acid ethyl ester; Ethyl 2-bromo-3-oxobutanoate; Ethyl 2-bromo-3-oxobutyrate; Ethyl 2-bromoacetoacetate; Ethyl alpha-bromoacetoacetate
- SY344859
- MFCD18800848
- Ethyl-alpha-Bromoacetoacetate
- DB-014007
- Ethyl 2-Bromo-3-oxobutanoate (>80%)
- SCHEMBL469732
- AKOS015997298
- NGJKQTAWMMZMEL-UHFFFAOYSA-N
- CS-0199180
- 609-13-2
- 84911-18-2
- ethyl2-bromo-3-oxobutanoate
-
- MDL: MFCD18800848
- インチ: InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
- InChIKey: NGJKQTAWMMZMEL-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(C(=O)C)Br
計算された属性
- せいみつぶんしりょう: 207.97347
- どういたいしつりょう: 207.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- 密度みつど: 1.4294
- ふってん: 231.6 °C at 760 mmHg
- フラッシュポイント: 93.9 °C
- 屈折率: 1.4630 (estimate)
- PSA: 43.37
Ethyl 2-bromo-3-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1127011-1g |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 1g |
$600 | 2022-11-01 | |
TRC | E759120-1000mg |
Ethyl 2-Bromo-3-oxobutanoate (>80%) |
609-13-2 | 1g |
$1378.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 150335-5g |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 90% | 5g |
6354.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN203-200mg |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 95+% | 200mg |
330.0CNY | 2021-07-13 | |
eNovation Chemicals LLC | Y1301399-250mg |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 95% | 250mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-250mg |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 150335-5g |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 90% | 5g |
6354CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0386-5g |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 97% | 5g |
¥17417.93 | 2025-01-21 | |
A2B Chem LLC | AG79956-100mg |
Ethyl 2-bromo-3-oxobutanoate |
609-13-2 | 95% | 100mg |
$25.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1301399-500mg |
2-Bromo-3-oxo-butyric acid ethyl ester |
609-13-2 | 95% | 500mg |
$340 | 2025-02-19 |
Ethyl 2-bromo-3-oxobutanoate 関連文献
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Anirban Sarkar,Sougata Santra,Shrishnu Kumar Kundu,Alakananda Hajra,Grigory V. Zyryanov,Oleg N. Chupakhin,Valery N. Charushin,Adinath Majee Green Chem. 2016 18 4475
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2. Reactions of allene with triosmium and triruthenium clusters including coupling and oxidative addition: X-ray structure of the coupled allene compound [Os3(C6H8)(CO)10]Antony J. Deeming,Alejandro J. Arce,Ysaura De Sanctis,Paul A. Bates,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 2935
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Cheng Zhi Huang,Tomofumi Santa,Kazuhiro Imai Analyst 2002 127 741
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Bjarke S. Donslund,Nicolaj Inunnguaq Jessen,Joakim B?gelund Jakobsen,Alicia Monleón,Rune Pagh Nielsen,Karl Anker J?rgensen Chem. Commun. 2016 52 12474
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Li-Shuo Kang,Mi-Hai Luo,Chiu Marco Lam,Li-Ming Hu,R. Daniel Little,Cheng-Chu Zeng Green Chem. 2016 18 3767
-
6. Crystal and molecular structures of some binuclear complexes of cobalt(II) and nickel(II) acetylacetonates with pyridines and piperidine and a refinement of the crystal and molecular structure of hexakis-(acetylacetonato)trinickel(II)Michael B. Hursthouse,Moira A. Laffey,Peter T. Moore,Douglas B. New,Paul R. Raithby,Peter Thornton J. Chem. Soc. Dalton Trans. 1982 307
Ethyl 2-bromo-3-oxobutanoateに関する追加情報
Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2) is a significant compound in the realm of organic synthesis, playing a pivotal role as an intermediate in the development of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features, comprising a brominated ester functionality, make it a valuable building block for synthetic chemists. This article delves into the properties, applications, and recent advancements involving Ethyl 2-bromo-3-oxobutanoate, highlighting its importance in contemporary chemical research.
The molecular structure of Ethyl 2-bromo-3-oxobutanoate consists of a four-carbon chain with a bromine atom at the second position and an ester group at the third position. This configuration endows the compound with high reactivity, making it suitable for diverse chemical transformations. The presence of the bromine atom allows for nucleophilic substitution reactions, while the ester group facilitates condensation and hydrolysis reactions. These characteristics have made Ethyl 2-bromo-3-oxobutanoate a cornerstone in synthetic organic chemistry.
In recent years, Ethyl 2-bromo-3-oxobutanoate has garnered attention for its applications in pharmaceutical synthesis. One notable area is its use in the preparation of active pharmaceutical ingredients (APIs). For instance, it serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The bromine atom in Ethyl 2-bromo-3-oxobutanoate can be selectively modified to introduce various functional groups, enabling the construction of complex molecular architectures essential for drug design.
Moreover, the compound has found utility in agrochemical formulations. Its reactivity allows for the development of novel pesticides and herbicides with improved efficacy and environmental compatibility. Researchers have leveraged the bromine substituent to create derivatives that exhibit potent biological activity against pests while minimizing ecological impact. This aligns with the growing demand for sustainable agricultural practices globally.
The role of Ethyl 2-bromo-3-oxobutanoate extends beyond pharmaceuticals and agrochemicals into specialty chemicals. It is widely used in polymer synthesis, where it acts as a monomer or crosslinking agent to produce high-performance materials. These materials find applications in industries ranging from automotive to electronics, benefiting from the compound's ability to enhance material properties such as strength and thermal stability.
Recent studies have also explored the use of Ethyl 2-bromo-3-oxobutanoate in catalytic processes. Its unique reactivity profile makes it an effective ligand or co-catalyst in various organic transformations. For example, it has been employed in transition metal-catalyzed reactions to achieve high yields and selectivity. Such advancements underscore its importance in developing greener and more efficient synthetic methodologies.
The chemical industry continues to innovate using Ethyl 2-bromo-3-oxobutanoate as a key intermediate. Innovations in process optimization and green chemistry have further enhanced its utility, reducing waste and energy consumption during production. These efforts are crucial for meeting global sustainability goals while maintaining high standards of product quality.
In conclusion, Ethyl 2-bromo-3-oxobutanoate (CAS No. 609-13-2) is a multifaceted compound with broad applications across multiple industries. Its versatility stems from its structural features, which enable diverse chemical transformations essential for pharmaceuticals, agrochemicals, specialty chemicals, and catalysis. As research progresses, the potential uses of this compound are likely to expand further, reinforcing its significance in modern chemical synthesis.
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